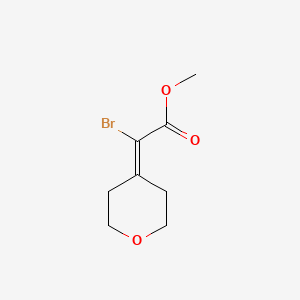
Methyl 2-bromo-2-(oxan-4-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-2-(oxan-4-ylidene)acetate is a chemical compound with the molecular formula C8H11BrO3 and a molecular weight of 235.08 g/mol . . The compound is characterized by its unique structure, which includes a bromine atom and an oxan-4-ylidene group.
Métodos De Preparación
The synthesis of Methyl 2-bromo-2-(oxan-4-ylidene)acetate typically involves the reaction of oxan-4-one with methyl bromoacetate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Methyl 2-bromo-2-(oxan-4-ylidene)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxan-4-ylidene derivatives or reduction to yield different products.
Common reagents used in these reactions include sodium hydride, potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-2-(oxan-4-ylidene)acetate has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-bromo-2-(oxan-4-ylidene)acetate involves its interaction with molecular targets and pathways within biological systems. The bromine atom and oxan-4-ylidene group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Methyl 2-bromo-2-(oxan-4-ylidene)acetate can be compared with other similar compounds, such as:
Methyl 2-chloro-2-(oxan-4-ylidene)acetate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-iodo-2-(oxan-4-ylidene)acetate: Similar structure but with an iodine atom instead of bromine.
Methyl 2-bromo-2-(tetrahydro-4H-pyran-4-ylidene)acetate: Similar structure but with a tetrahydro-4H-pyran-4-ylidene group instead of oxan-4-ylidene.
These compounds share similar reactivity patterns but differ in their specific chemical and physical properties, making this compound unique in its applications and interactions.
Propiedades
IUPAC Name |
methyl 2-bromo-2-(oxan-4-ylidene)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO3/c1-11-8(10)7(9)6-2-4-12-5-3-6/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQYTFHFPACUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C1CCOCC1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-(2-fluorophenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2888267.png)
![5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)
![3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2888273.png)
![4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2888275.png)
![N-cyclopentyl-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2888276.png)
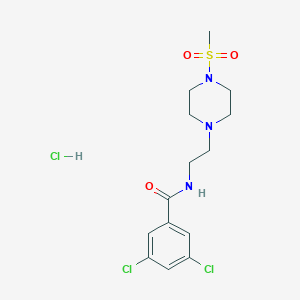
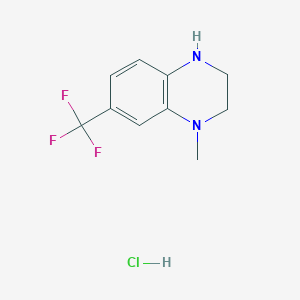
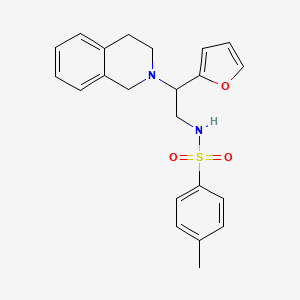
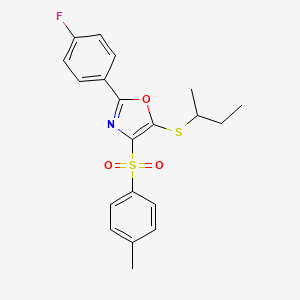
![2-[2-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B2888284.png)
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide](/img/structure/B2888285.png)
![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2888287.png)
![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(o-tolyl)acetamide](/img/structure/B2888288.png)
![2-[4-chloro-5-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2888289.png)
